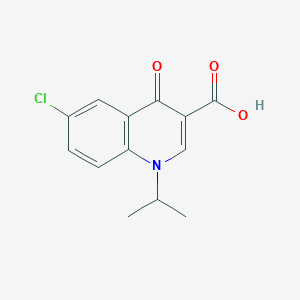![molecular formula C12H9N5S B2557683 4-[2-(Piridin-3-il)-1,3-tiazol-5-il]pirimidin-2-amina CAS No. 1823183-22-7](/img/structure/B2557683.png)
4-[2-(Piridin-3-il)-1,3-tiazol-5-il]pirimidin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyridine, thiazole, and pyrimidine rings, making it a versatile scaffold for drug design and development.
Aplicaciones Científicas De Investigación
4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
Target of Action
The primary target of the compound 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine interacts with its target, PLK4, inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in cell cycle progression . The compound’s interaction with PLK4 is believed to be influenced by polar interactions, especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 .
Biochemical Pathways
The inhibition of PLK4 by 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine affects the cell cycle progression pathway . PLK4 plays a crucial role in centriole duplication, a process necessary for cell division . By inhibiting PLK4, the compound disrupts this process, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
One study suggests that a similar compound exhibited good plasma stability and liver microsomal stability
Result of Action
The inhibition of PLK4 by 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can lead to cell cycle arrest and apoptosis . This is due to the disruption of centriole duplication, a process necessary for cell division . As a result, the compound may have potential anticancer effects, particularly in cancers where PLK4 is overexpressed .
Análisis Bioquímico
Biochemical Properties
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
It is known that similar compounds have shown inhibitory activity against various human tumor cell lines .
Molecular Mechanism
It is known that similar compounds have shown inhibitory activity against various human tumor cell lines . This suggests that 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine may exert its effects at the molecular level through interactions with biomolecules, potentially leading to changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a thiazole precursor under specific conditions. For instance, the reaction may involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as magnesium oxide nanoparticles, has also been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Halogenated compounds, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another PDE4 inhibitor with a similar structure but different substituents.
N-(Pyridin-2-yl)amides: Compounds with similar pharmacophores but different core structures.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar biological activities but different ring systems.
Uniqueness
4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its specific combination of pyridine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit PDE4 with high specificity and potency sets it apart from other similar compounds .
Propiedades
IUPAC Name |
4-(2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-12-15-5-3-9(17-12)10-7-16-11(18-10)8-2-1-4-14-6-8/h1-7H,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZZMLLHXRLAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2557601.png)
![2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B2557606.png)
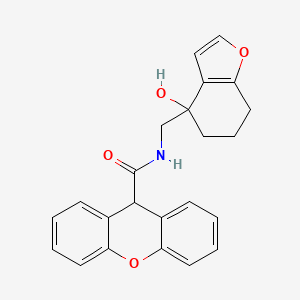
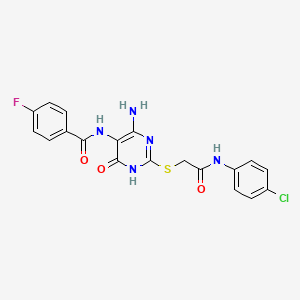
![3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2557610.png)
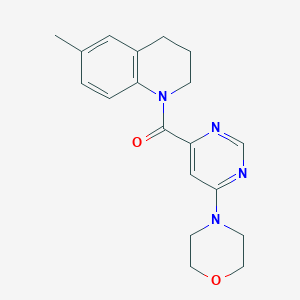
![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2557614.png)
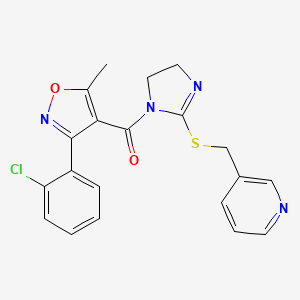
![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)
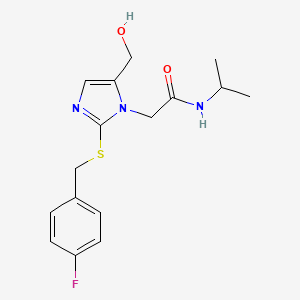
![5-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide](/img/structure/B2557619.png)
